molecular formula C17H15ClFNO2 B3129843 3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime CAS No. 339116-26-6

3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime

Cat. No.: B3129843
CAS No.: 339116-26-6
M. Wt: 319.8 g/mol
InChI Key: GZQKERAHSXEPFK-KEBDBYFISA-N
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Description

3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime typically involves the reaction of 3-oxo-2-phenylbutanal with O-(2-chloro-6-fluorobenzyl)hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic components of the molecule may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-phenylbutanal O-(2-chlorobenzyl)oxime
  • 3-oxo-2-phenylbutanal O-(2-fluorobenzyl)oxime
  • 3-oxo-2-phenylbutanal O-(2-bromobenzyl)oxime

Uniqueness

3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can enhance its reactivity and binding properties compared to similar compounds with only one substituent.

Properties

IUPAC Name

(4E)-4-[(2-chloro-6-fluorophenyl)methoxyimino]-3-phenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-12(21)14(13-6-3-2-4-7-13)10-20-22-11-15-16(18)8-5-9-17(15)19/h2-10,14H,11H2,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQKERAHSXEPFK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOCC1=C(C=CC=C1Cl)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OCC1=C(C=CC=C1Cl)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime
Reactant of Route 2
3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime
Reactant of Route 3
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3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime
Reactant of Route 4
3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime
Reactant of Route 5
Reactant of Route 5
3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime
Reactant of Route 6
3-oxo-2-phenylbutanal O-(2-chloro-6-fluorobenzyl)oxime

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